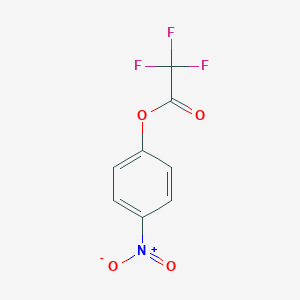

4-Nitrophenyl trifluoroacetate

Descripción general

Descripción

T0681 es un compuesto tiromimético selectivo para el hígado conocido por su influencia en el metabolismo lipídico y el desarrollo de la aterosclerosis. Se ha estudiado por su capacidad para reducir los niveles de colesterol en plasma y promover el transporte inverso de colesterol, lo que lo convierte en un compuesto de interés en la investigación cardiovascular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de T0681 implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones subsecuentes bajo condiciones controladas. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción suelen ser de carácter propietario y pueden no estar disponibles públicamente.

Métodos de producción industrial

La producción industrial de T0681 probablemente implicaría la ampliación de los métodos de síntesis de laboratorio, la optimización de las condiciones de reacción para obtener mayores rendimientos y la garantía de la pureza del producto final. Este proceso también incluiría medidas estrictas de control de calidad para cumplir con las normas reglamentarias.

Análisis De Reacciones Químicas

Tipos de reacciones

T0681 experimenta diversas reacciones químicas, entre ellas:

Oxidación: T0681 puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir T0681 en formas reducidas.

Sustitución: T0681 puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Diversos nucleófilos o electrófilos dependiendo de la sustitución deseada.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de T0681.

Aplicaciones Científicas De Investigación

T0681 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Estudiar sus propiedades químicas y reacciones.

Biología: Investigar sus efectos sobre el metabolismo lipídico y el transporte de colesterol.

Medicina: Explorar su potencial como agente terapéutico para las enfermedades cardiovasculares.

Industria: Posibles aplicaciones en el desarrollo de fármacos hipolipemiantes.

Mecanismo De Acción

T0681 ejerce sus efectos principalmente a través de la inducción de receptores de lipoproteínas de baja densidad y receptores de lipoproteínas de alta densidad en el hígado. Esto conduce a un aumento de la producción de ácidos biliares y la secreción de esteroles biliares, promoviendo el transporte inverso de colesterol y reduciendo los niveles de colesterol en plasma. La acción del compuesto sobre el metabolismo lipídico depende de la presencia de receptores hepáticos de lipoproteínas de baja densidad .

Comparación Con Compuestos Similares

Compuestos similares

T0901317: Otro tiromimético selectivo para el hígado con efectos similares sobre el metabolismo lipídico.

Eprotiroma: Un compuesto tiromimético estudiado por sus propiedades hipolipemiantes.

Sobetiroma: Conocido por su acción selectiva sobre los receptores de la hormona tiroidea.

Singularidad de T0681

T0681 es único en su acción dual sobre el metabolismo de las lipoproteínas de baja densidad y el transporte inverso de colesterol, lo que lo convierte en un candidato prometedor para reducir la aterosclerosis. Sus propiedades selectivas para el hígado también minimizan los posibles efectos secundarios asociados con la actividad tiromimética sistémica .

Actividad Biológica

4-Nitrophenyl trifluoroacetate (4-NPT) is an organic compound with significant applications in biochemical research, particularly as a substrate in enzyme assays. This article delves into its biological activity, reactivity, and implications in various scientific fields, supported by data tables and case studies.

4-NPT has the molecular formula C₈H₄F₃NO₄ and is characterized by a nitrophenyl group attached to a trifluoroacetate moiety. The trifluoroacetate group enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles such as amines, alcohols, and thiols. This property is crucial for its applications in peptide synthesis and mass spectrometry sample preparation.

Enzymatic Reactions

One of the primary uses of 4-NPT is in enzyme kinetics studies. Upon hydrolysis, it releases p-nitrophenol, which can be quantified spectrophotometrically. This reaction is particularly useful in studying hydrolases, where the rate of release of p-nitrophenol correlates with enzymatic activity. The ability to monitor the reaction through color change provides a straightforward method for kinetic analysis.

Table 1: Summary of Enzymatic Reactions Involving 4-NPT

| Enzyme Type | Reaction Type | Product Released | Detection Method |

|---|---|---|---|

| Hydrolases | Hydrolysis | p-Nitrophenol | Spectrophotometry |

| Amino acid coupling | Acylation | Amides | HPLC/LC-MS |

| Esterification | Reaction with alcohols | Esters | NMR/GC-MS |

Toxicological Aspects

While specific data on the toxicity of 4-NPT is limited, it is classified as an irritant. Exposure can result in irritation to skin and eyes; therefore, safety precautions are necessary when handling this compound. Chronic exposure may not produce significant long-term effects, but all routes of exposure should be minimized .

Case Studies

Case Study 1: Kinetic Studies Using 4-NPT

In a study focused on the kinetics of serine hydrolases, researchers utilized 4-NPT as a substrate to analyze the catalytic efficiency of various enzymes. The release of p-nitrophenol was measured over time, allowing for the calculation of kinetic parameters such as and . This study demonstrated that 4-NPT could serve as an effective tool for investigating enzyme mechanisms and substrate specificity.

Case Study 2: Peptide Synthesis

Another significant application of 4-NPT is in peptide synthesis. It has been used to couple amino acids efficiently due to its ability to form stable acyl derivatives. Researchers reported that using 4-NPT resulted in higher yields compared to traditional methods, showcasing its utility in pharmaceutical chemistry for developing peptide-based therapeutics .

Comparative Analysis with Related Compounds

To understand the unique properties of 4-NPT, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Related Compounds

| Compound Name | Structure Type | Electrophilicity Level | Key Applications |

|---|---|---|---|

| 4-Nitrophenyl acetate | Ester | Moderate | General esterification |

| p-Nitrophenyl benzoate | Ester | Low | Less reactive than 4-NPT |

| 2-Nitrophenyl trifluoroacetate | Isomer | High | Similar reactivity |

This comparison illustrates that while other compounds may share structural similarities with 4-NPT, its enhanced electrophilicity due to the trifluoroacetate group makes it particularly reactive and useful in biochemical applications.

Propiedades

IUPAC Name |

(4-nitrophenyl) 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)7(13)16-6-3-1-5(2-4-6)12(14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOIBTLTZWOAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060960 | |

| Record name | Acetic acid, trifluoro-, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-78-6 | |

| Record name | Acetic acid, 2,2,2-trifluoro-, 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=658-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl trifluoroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, 4-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, trifluoro-, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPHENYL TRIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H23CZQ62HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Nitrophenyl trifluoroacetate a useful compound in chemical research?

A1: this compound is primarily employed as a model substrate to study the kinetics and mechanisms of hydrolysis and aminolysis reactions [, , , ]. Its reactivity stems from the electron-withdrawing trifluoroacetyl group, making the carbonyl carbon more susceptible to nucleophilic attack. Additionally, the release of the 4-nitrophenolate ion, which can be monitored spectrophotometrically, provides a convenient way to track reaction progress.

Q2: How does the structure of this compound influence its reactivity in hydrolysis reactions?

A2: The presence of the electron-withdrawing trifluoroacetyl and nitro groups on the phenyl ring significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water molecules []. This effect is further supported by studies investigating the neutral hydrolysis of substituted phenyl trifluoroacetates, which revealed that electron-withdrawing substituents on the phenyl ring enhance the reaction rate [].

Q3: Can you elaborate on the role of this compound in investigating catalytic processes?

A3: This compound serves as a model substrate for studying both general base catalysis and nucleophilic catalysis. For instance, research has shown that pyridines and imidazoles can catalyze the hydrolysis of this compound through a general base catalysis mechanism in aqueous acetonitrile [, ]. Furthermore, imidazole exhibits a dual role, acting as both a nucleophile and a general base catalyst in the hydrolysis of this specific compound [].

Q4: Has this compound been explored in any applications beyond fundamental kinetic studies?

A4: While primarily known as a model substrate, this compound has been explored in the context of palladium-catalyzed carbonylation reactions []. This research demonstrated its potential as a reagent for forming benzyl phenylacetate through a palladium-catalyzed process involving oxidative addition and reductive elimination steps.

Q5: What analytical techniques are typically employed to monitor reactions involving this compound?

A5: UV-Vis spectrophotometry is commonly utilized to monitor reactions involving this compound []. The release of the 4-nitrophenolate ion during hydrolysis or aminolysis leads to an increase in absorbance at a specific wavelength (around 400 nm), allowing for the kinetic monitoring of the reaction progress.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.